molecular formula C12H26O2Sn B11963895 Diethylhexyltin acetate CAS No. 105868-42-6

Diethylhexyltin acetate

Cat. No.: B11963895
CAS No.: 105868-42-6
M. Wt: 321.04 g/mol
InChI Key: RMITYDLNURSTLR-UHFFFAOYSA-M
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Description

Diethylhexyltin acetate is an organotin compound with the molecular formula C12H26O2Sn It is a derivative of tin and is characterized by the presence of two ethyl groups and one hexyl group attached to the tin atom, along with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylhexyltin acetate can be synthesized through the reaction of diethylhexyltin oxide with acetic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetate ester. The general reaction can be represented as follows:

(C2H5)2Sn(C6H13)2O+CH3COOH(C2H5)2Sn(C6H13)2OCOCH3+H2O\text{(C2H5)2Sn(C6H13)2O} + \text{CH3COOH} \rightarrow \text{(C2H5)2Sn(C6H13)2OCOCH3} + \text{H2O} (C2H5)2Sn(C6H13)2O+CH3COOH→(C2H5)2Sn(C6H13)2OCOCH3+H2O

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethylhexyltin acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of diethylhexyltin oxide and acetic acid.

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Diethylhexyltin oxide and acetic acid.

    Oxidation: Higher oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Diethylhexyltin acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of diethylhexyltin acetate involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with proteins, enzymes, and other macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyltin dichloride
  • Diethylhexyltin oxide
  • Diethylhexyltin diacetate

Uniqueness

Diethylhexyltin acetate is unique due to its specific combination of ethyl, hexyl, and acetate groups attached to the tin atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Biological Activity

Diethylhexyltin acetate (DEHTA) is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of DEHTA, including its antibacterial properties, potential toxicity, and implications for human health.

This compound is a derivative of tin that contains two ethyl groups and a hexyltin moiety. Its chemical structure can be represented as follows:

C12H26O2Sn\text{C}_{12}\text{H}_{26}\text{O}_2\text{Sn}

This structure contributes to its solubility in organic solvents and its reactivity with various biological systems.

Antibacterial Properties

Research has indicated that DEHTA exhibits significant antibacterial activity against various strains of bacteria. A study conducted by demonstrated that organotin compounds, including DEHTA, inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicity and Safety Concerns

Despite its antibacterial properties, DEHTA raises concerns regarding toxicity. Organotin compounds are known for their endocrine-disrupting effects and potential reproductive toxicity. A review on organotin toxicity highlighted that exposure to DEHTA can lead to adverse effects on reproductive health, particularly in aquatic organisms and laboratory animals.

Table 2: Toxicological Effects of this compound

EndpointObserved EffectReference
Reproductive HealthDecreased fertility in rodents
Endocrine DisruptionAltered hormone levels
CytotoxicityInduction of apoptosis in cell lines

Case Study 1: Reproductive Toxicity in Rodents

In a controlled study, pregnant rats were administered varying doses of DEHTA. The findings indicated a dose-dependent increase in fetal abnormalities and reduced litter size at higher concentrations. This study underscores the potential risks associated with exposure during critical developmental periods.

Case Study 2: Environmental Impact

Another investigation focused on the environmental effects of DEHTA, particularly its bioaccumulation in aquatic ecosystems. The study found that DEHTA concentrations in water bodies correlated with significant declines in fish populations, suggesting a need for regulatory measures to limit its release into the environment.

Properties

CAS No.

105868-42-6

Molecular Formula

C12H26O2Sn

Molecular Weight

321.04 g/mol

IUPAC Name

[diethyl(hexyl)stannyl] acetate

InChI

InChI=1S/C6H13.C2H4O2.2C2H5.Sn/c1-3-5-6-4-2;1-2(3)4;2*1-2;/h1,3-6H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1

InChI Key

RMITYDLNURSTLR-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[Sn](CC)(CC)OC(=O)C

Origin of Product

United States

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